5-Bromo-2-(piperazin-1-yl)thiazole
Description
Contextualizing Thiazole-Piperazine Hybrid Scaffolds in Drug Discovery
The strategy of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has emerged as a powerful tool in drug design. arkat-usa.org This approach aims to create hybrid compounds with enhanced affinity, better efficacy, or a more desirable pharmacological profile than the individual components. arkat-usa.orgresearchgate.net The thiazole-piperazine scaffold is a prime example of such a successful hybridization.
Thiazole (B1198619), a five-membered aromatic ring containing sulfur and nitrogen, is considered a "privileged scaffold" in medicinal chemistry. acs.org It is a core component of numerous FDA-approved drugs and demonstrates a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. arkat-usa.orgresearchgate.netnih.govlbp.world Its versatility and the relative ease of its chemical synthesis make it an attractive starting point for drug development. researchgate.netnih.gov
Similarly, the piperazine (B1678402) ring is a common feature in many bioactive compounds and approved drugs. arkat-usa.orgresearchgate.net This simple, six-membered heterocycle is known to confer a range of pharmacological properties, including anticancer, antipsychotic, antiviral, and anti-Alzheimer's activities. arkat-usa.orgresearchgate.net When combined, the thiazole and piperazine moieties create a hybrid scaffold that has been explored for various therapeutic applications. For instance, novel thiazole-piperazine derivatives have been designed and synthesized as potential multi-target agents for Alzheimer's disease, showing inhibitory activity against key enzymes like acetylcholinesterase and butyrylcholinesterase. researchgate.netnih.gov Other studies have focused on the antinociceptive (pain-relieving) effects of this scaffold, demonstrating that these compounds can act on the central and peripheral nervous systems. nih.gov The broad spectrum of activity associated with this hybrid structure underscores its importance in the search for new medicines.
Significance of Bromine Substitution in Heterocyclic Medicinal Agents
The introduction of halogen atoms, particularly bromine, into a drug molecule is a well-established strategy in medicinal chemistry to modulate its properties. ump.edu.plump.edu.pl While fluorine and chlorine are more commonly used, bromine possesses unique characteristics that can be highly advantageous. ump.edu.pl The substitution of a hydrogen atom with a bromine atom can significantly impact a molecule's size, lipophilicity, and electronic distribution. ump.edu.pl
One of the key roles of bromine is its ability to form halogen bonds, which are non-covalent interactions between the halogen atom and an electron donor. ump.edu.pl These bonds can influence how a drug binds to its protein target, potentially increasing its potency and selectivity. Furthermore, the presence of a bulky bromine atom can impose conformational restrictions on the molecule, locking it into a specific shape that is optimal for binding to a receptor. acs.org For example, in the development of the farnesyl transferase inhibitor Sch-66336, the 10-bromo substituted compounds were found to be more potent than their non-brominated analogues, partly due to this conformational rigidity. acs.org
Bromination is also used to block metabolic pathways, thereby increasing the drug's half-life in the body, or to enhance its ability to cross biological membranes, such as the blood-brain barrier. ump.edu.pl The strategic placement of a bromine atom on a heterocyclic ring can therefore be a critical step in transforming a promising lead compound into a viable drug candidate. ump.edu.placs.org
Overview of the Chemical Structure of 5-Bromo-2-(piperazin-1-yl)thiazole and its Potential Pharmacological Relevance
The chemical structure of this compound brings together the three components discussed above. It features a central thiazole ring, which is substituted at the 2-position with a piperazine ring and at the 5-position with a bromine atom.
| Property | Data |
| Molecular Formula | C₇H₁₀BrN₃S |
| Molecular Weight | 248.14 g/mol |
| CAS Number | 223514-48-5 |
| SMILES Code | BrC1=CN=C(S1)N1CCNCC1 |
Table 1: Chemical Properties of this compound. bldpharm.com
Given the known biological activities of its constituent parts, this compound holds potential for a range of pharmacological applications. The thiazole-piperazine core suggests that the compound could be investigated for activities similar to other derivatives of this scaffold.
| Potential Therapeutic Area | Rationale based on Related Scaffolds | Citation |
| Oncology | Thiazole and piperazine moieties are present in numerous anticancer agents. | arkat-usa.orgresearchgate.net |
| Neurodegenerative Diseases | Thiazole-piperazine hybrids have shown promise as multi-target agents for Alzheimer's disease. | researchgate.netnih.gov |
| Pain Management | Derivatives of this scaffold have demonstrated centrally and peripherally mediated antinociceptive effects. | nih.gov |
| Infectious Diseases | The thiazole ring is a key component of many antibacterial and antifungal drugs. | arkat-usa.orgresearchgate.netnih.gov |
Table 2: Potential Pharmacological Relevance of the this compound Scaffold.
The bromine atom at the 5-position is expected to further modulate the molecule's properties. Its electron-withdrawing nature can influence the reactivity of the thiazole ring, while its size and ability to form halogen bonds could enhance binding to specific biological targets. Structure-activity relationship studies of similar heterocyclic compounds have shown that substitution at this position can be critical for activity. mdpi.com Therefore, this compound serves as an interesting candidate for biological screening and as a building block for the synthesis of more complex derivatives in the pursuit of new therapeutic agents. acs.org
Properties
IUPAC Name |
5-bromo-2-piperazin-1-yl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3S/c8-6-5-10-7(12-6)11-3-1-9-2-4-11/h5,9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYESJZJBOOVSEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80593622 | |
| Record name | 1-(5-Bromo-1,3-thiazol-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80593622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223514-48-5 | |
| Record name | 1-(5-Bromo-1,3-thiazol-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80593622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Chemical Transformations of 5 Bromo 2 Piperazin 1 Yl Thiazole
Established Synthetic Routes to the 5-Bromo-2-(piperazin-1-yl)thiazole Core
The construction of the this compound framework is typically achieved through a multi-step process that involves the initial formation of the thiazole (B1198619) ring, followed by the introduction of the piperazine (B1678402) moiety. Alternatively, one-pot procedures have been developed for increased efficiency.
The formation of the thiazole ring is a cornerstone of heterocyclic chemistry, with the Hantzsch thiazole synthesis being a primary and widely utilized method. This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide or thiourea (B124793). nih.gov To obtain the 5-bromothiazole (B1268178) core, this can be approached in two main ways: by using brominated starting materials or by brominating a pre-formed thiazole ring.
A common precursor for the target compound is 2,5-dibromothiazole (B130459). Convenient and scalable methods for synthesizing 2,5-dibromothiazole have been developed, often starting from the inexpensive 2-aminothiazole (B372263). researchgate.net Another approach involves the bromination of pre-formed thiazole derivatives. For instance, ethyl 2-amino-4-methylthiazole-5-carboxylate can be brominated using hydrogen bromide and sodium nitrite to yield its 2-bromo derivative, which can then undergo further transformations. researchgate.net Electrophilic substitution reactions on the thiazole ring, such as halogenation, preferentially occur at the C5 position, which is the most electron-rich. pharmaguideline.com
The introduction of the piperazine ring at the C2 position of the thiazole core is typically accomplished via a nucleophilic aromatic substitution reaction. The C2 position of the thiazole ring is electron-deficient and thus susceptible to attack by nucleophiles. pharmaguideline.com A halogen atom, such as bromine, at this position serves as an excellent leaving group.
A direct and efficient method involves the reaction of 2,5-dibromothiazole with piperazine. In one reported procedure, a mixture of 2,5-dibromothiazole, an excess of piperazine, and triethylamine in tetrahydrofuran is heated under microwave irradiation. This method selectively substitutes the bromine at the more reactive C2 position, yielding 1-(5-Bromo-thiazol-2-yl)-piperazine. chemicalbook.com
Table 1: Synthesis of 1-(5-Bromo-thiazol-2-yl)-piperazine
| Starting Material | Reagents | Solvent | Conditions | Product |
|---|
To improve synthetic efficiency, reduce waste, and shorten reaction times, one-pot methodologies are highly desirable. Such procedures combine multiple reaction steps without the isolation of intermediates. For thiazole derivatives, one-pot reactions often involve the in-situ formation of the thiazole ring followed by its immediate functionalization. acgpubs.org
A multi-component, one-pot approach can be employed for the synthesis of complex thiazole derivatives. For example, a reaction between an α-bromoacetyl compound, thiosemicarbazide (B42300), and a third component can lead to highly functionalized thiazoles in a single step. acgpubs.org While a specific one-pot synthesis for this compound is not prominently detailed, the principles can be applied. A hypothetical one-pot synthesis could involve the reaction of a suitable brominated precursor, a piperazine-containing thioamide, and a cyclizing agent. The development of such catalyst-free and solvent-free (grinding) methods for thiazole synthesis further enhances the environmental friendliness of these approaches. acgpubs.org
Methodologies for Preparing Analogues of this compound
The this compound core is a versatile scaffold that allows for extensive derivatization at multiple sites. Modifications can be made on the thiazole ring, particularly at the bromine-substituted C5 position, or on the secondary amine of the piperazine moiety.
The bromine atom at the C5 position is a key functional handle for introducing molecular diversity through cross-coupling reactions. Organometallic reactions, such as Suzuki or Stille couplings, can be used to form new carbon-carbon bonds, allowing for the introduction of various aryl, heteroaryl, or alkyl groups at this position. The reactivity of brominated thiazoles in such transformations is well-established. guidechem.com
Furthermore, the bromine atom can be exchanged for other halogens or functional groups. Halogen-metal exchange reactions, typically using organolithium reagents like n-butyllithium at low temperatures, can convert the 5-bromo-thiazole into a 5-lithiated thiazole intermediate. researchgate.netresearchgate.net This highly reactive intermediate can then be quenched with a variety of electrophiles to install different substituents at the C5 position. researchgate.net
Modifications at the C4 position of the thiazole ring are also possible, though less direct. Synthesizing analogues with substituents at C4 typically requires starting with appropriately substituted α-haloketones in the initial Hantzsch cyclization step.
The piperazine ring contains a secondary amine (N-H) that is nucleophilic and readily undergoes a wide array of chemical transformations. This allows for the synthesis of a large library of analogues with diverse properties. researchgate.net The structural diversity of many piperazine-containing drugs is achieved through substitution at the nitrogen positions. mdpi.com
Common derivatization reactions include:
N-Alkylation: Reaction with alkyl halides (R-X) in the presence of a base introduces alkyl groups.
N-Acylation: Reaction with acyl chlorides (RCOCl) or acid anhydrides ((RCO)₂O) yields amide derivatives.
N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to attach aryl or heteroaryl groups.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides N-alkylated products.
Sulfonylation: Reaction with sulfonyl chlorides (RSO₂Cl) produces sulfonamides.
Urea and Thiourea Formation: Reaction with isocyanates (R-N=C=O) or isothiocyanates (R-N=C=S) yields substituted ureas and thioureas, respectively.
These reactions allow for the introduction of a wide range of functional groups, which can be used to modulate the physicochemical and biological properties of the parent molecule. nih.gov
Table 2: Representative Derivatization Reactions on the Piperazine Moiety
| Reaction Type | Electrophile | Reagent/Conditions | Product Type |
|---|---|---|---|
| N-Alkylation | Alkyl Halide (R-X) | Base (e.g., K₂CO₃, Et₃N) | N-Alkylpiperazine |
| N-Acylation | Acyl Chloride (RCOCl) | Base (e.g., Pyridine, Et₃N) | N-Acylpiperazine (Amide) |
| Reductive Amination | Aldehyde (RCHO) | Reducing Agent (e.g., NaBH(OAc)₃) | N-Alkylpiperazine |
| Sulfonylation | Sulfonyl Chloride (RSO₂Cl) | Base (e.g., Pyridine) | N-Sulfonylpiperazine (Sulfonamide) |
Exploration of Different Linker Types between Thiazole and Piperazine Rings
In the parent compound, this compound, the piperazine ring is directly attached to the C2 position of the thiazole ring through a C-N bond. This direct linkage creates a relatively rigid structure. To introduce greater flexibility and to explore different spatial arrangements, various linker groups have been investigated in analogous structures.
A common strategy is the introduction of a simple methylene (B1212753) (-CH₂) linker , resulting in compounds such as 5-Bromo-2-(piperazin-1-ylmethyl)thiazole. This insertion provides rotational freedom and alters the positioning of the piperazine moiety relative to the thiazole ring. The synthesis of related 4-(piperazin-1-ylmethyl)thiazol-2-amine derivatives has been reported, highlighting the utility of this approach. nih.govnih.gov
More complex linkers, such as an acetamide (B32628) moiety (-C(O)CH₂-) , have also been employed. tandfonline.com These linkers introduce a polar amide group, which can influence solubility and create possibilities for hydrogen bonding. For instance, the synthesis of 1-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone features a keto-methylene linker attaching the piperazine nitrogen to a triazole moiety, demonstrating the modular nature of such synthetic strategies. tandfonline.com The inclusion of amide bonds in piperazine-containing linkers has been noted not only to modulate basicity but also to potentially improve metabolic stability by preventing N-dealkylation reactions. researchgate.netsemanticscholar.org
Further investigations into linker technology have explored the impact of alkyl chain length and the incorporation of polyethylene glycol (PEG) units . Studies on piperazine-containing linkers in other contexts have shown that increasing the number of methylene units between the piperazine ring and an electron-withdrawing group, like a carbonyl, can significantly influence the basicity (pKa) of the piperazine nitrogens. nih.gov This modulation is crucial as the protonation state of piperazine can affect a molecule's solubility and pharmacokinetic properties. The use of PEG linkers is another strategy employed to enhance solubility. nih.gov
| Linker Type | General Structure Example | Key Features |
|---|---|---|
| Direct C-N Bond | This compound | Rigid connection, baseline structure. |
| Methylene (-CH₂-) | 5-Bromo-2-(piperazin-1-ylmethyl)thiazole | Introduces rotational flexibility. |
| Acetamide (-C(O)CH₂-) | 1-(4-(Thiazol-2-yl)piperazin-1-yl)ethan-1-one derivatives | Adds polarity, potential for H-bonding, increased metabolic stability. |
| Alkyl (-(CH₂)n-) | Derivatives with varying alkyl chain lengths | Modulates basicity and lipophilicity. |
Efficiency and Scalability Considerations in this compound Synthesis
The practical utility of this compound as a chemical intermediate is highly dependent on the efficiency and scalability of its synthesis. Modern synthetic methods have focused on reducing reaction times, increasing yields, and simplifying purification processes.
A highly efficient method for the synthesis of this compound involves the reaction of 2,5-dibromothiazole with piperazine using microwave irradiation. chemicalbook.com This approach, conducted in tetrahydrofuran with triethylamine as a base, achieves a high yield of 94% in a remarkably short reaction time of just 10 minutes at 160°C. chemicalbook.com Microwave-assisted synthesis has been widely recognized for its ability to dramatically accelerate reaction rates for a variety of heterocyclic compounds compared to conventional heating methods, which often require several hours. nih.govd-nb.info
| Parameter | Microwave-Assisted Synthesis | Conventional Heating (Anticipated) |
|---|---|---|
| Starting Materials | 2,5-dibromothiazole, Piperazine | 2,5-dibromothiazole, Piperazine |
| Reaction Time | 10 minutes | Several hours |
| Yield | 94% chemicalbook.com | Likely lower |
| Key Advantage | Rapid, high yield | Standard laboratory equipment |
While microwave synthesis is highly efficient at the laboratory scale, scalability presents distinct challenges. The penetration depth of microwaves can be limited in larger reaction volumes, potentially leading to uneven heating and inconsistent results. Transitioning to large-scale production may require specialized continuous-flow microwave reactors to maintain efficiency and reproducibility.
Another key consideration for scalability is product purification. The reported synthesis of this compound utilizes column chromatography for purification. chemicalbook.com While effective for smaller quantities, chromatography can be time-consuming, solvent-intensive, and costly for large-scale industrial production. Developing alternative purification methods, such as crystallization or selective extraction, would be crucial for enhancing the economic viability of producing this compound on a larger scale. The development of gram-scale syntheses for related thiazole derivatives indicates that scalability is an active area of research in this chemical class. researchgate.net
Structural Characterization Techniques Applied to this compound and its Derivatives
The unambiguous confirmation of the structure of this compound and its derivatives relies on a combination of modern spectroscopic techniques. These methods provide detailed information about the molecular weight, connectivity of atoms, and the chemical environment of specific nuclei.
Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition. For this compound, the mass spectrum shows a characteristic pair of molecular ion peaks ([M+H]⁺) at m/z 248.0 and 250.0. chemicalbook.com This distinctive isotopic pattern is due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which are present in a nearly 1:1 ratio. This signature is a definitive indicator of the presence of a single bromine atom in the molecule. Fragmentation patterns in mass spectrometry can also provide structural clues, often involving characteristic cleavages of the thiazole or piperazine rings. researchgate.netasianpubs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the detailed atomic connectivity.
¹H NMR: The proton NMR spectrum provides information about the chemical environment and neighboring protons for all hydrogen atoms in the molecule. For this compound, the spectrum is expected to show a singlet for the lone proton on the thiazole ring (C4-H). The eight protons of the piperazine ring would typically appear as two distinct signals, likely triplets or complex multiplets, corresponding to the four protons adjacent to the thiazole ring and the four protons adjacent to the N-H group. The N-H proton itself would likely appear as a broad singlet.
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The spectrum for this compound is predicted to show five distinct signals: three for the carbon atoms of the thiazole ring (C2, C4, and the bromine-bearing C5) and two for the carbon atoms of the piperazine ring. The C2 carbon, attached to three nitrogen atoms, would be the most deshielded of the heterocyclic carbons.
| Technique | Observed/Expected Data for this compound |
|---|---|
| Mass Spectrometry (MS) | [M+H]⁺ peaks at m/z 248.0 (⁷⁹Br) and 250.0 (⁸¹Br), showing the characteristic bromine isotope pattern. chemicalbook.com |
| ¹H NMR (Predicted) | - Singlet for the C4-H of the thiazole ring.
|
| ¹³C NMR (Predicted) | ~5 distinct signals corresponding to the 3 thiazole carbons and 2 unique piperazine carbons. |
| Infrared (IR) (Predicted) | Characteristic peaks for N-H stretching, aromatic C-H stretching, C=N stretching of the thiazole ring, and C-N stretching. |
Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups. The IR spectrum of a thiazole-piperazine compound would show characteristic absorption bands corresponding to N-H stretching (typically a broad peak around 3300 cm⁻¹), aromatic C-H stretching (above 3000 cm⁻¹), aliphatic C-H stretching (below 3000 cm⁻¹), and the C=N and C-N stretching vibrations of the thiazole and piperazine rings in the fingerprint region (approximately 1650-1000 cm⁻¹). tandfonline.com
Exploration of Pharmacological Activities and Biological Mechanisms of 5 Bromo 2 Piperazin 1 Yl Thiazole Analogues
Antimicrobial Efficacy Investigations
The structural motif of a thiazole (B1198619) ring linked to a piperazine (B1678402) group is a recurring feature in compounds designed to combat microbial infections. The basic nitrogen atoms of the piperazine ring can enhance interaction with biological targets, and the thiazole core provides a versatile platform for chemical modification to optimize activity and spectrum. mdpi.com
Thiazole derivatives have demonstrated considerable activity against a wide array of bacteria. biointerfaceresearch.com The incorporation of a piperazine ring, as seen in analogues of 5-bromo-2-(piperazin-1-yl)thiazole, is a strategy employed to enhance antibacterial potency. For instance, a novel compound, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), has shown bactericidal activity against Staphylococcus epidermidis, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA). nih.gov Its mechanism is believed to involve inhibition of DNA gyrase, a crucial bacterial topoisomerase. nih.gov The minimum bactericidal concentrations (MBCs) for PNT were determined to be 1.25 µg/mL against S. epidermidis, 5.0 µg/mL against S. aureus, and 10 µg/mL against MRSA. nih.gov
Studies on other piperazine-containing thiazole derivatives have shown significant activity, particularly against Gram-negative bacteria like Escherichia coli. mdpi.com The presence of two thiazole moieties linked by a hydrazone group has also been associated with an increase in antibacterial effects. nih.gov Furthermore, various 2,4- and 2,5-disubstituted thiazoles have exhibited potent antibacterial properties against both Gram-positive and Gram-negative bacteria. nih.govbiointerfaceresearch.com
| Compound/Derivative Class | Bacterial Strain(s) | Activity/Findings | Reference(s) |
| 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) | S. epidermidis, S. aureus, MRSA | Bactericidal; MBCs of 1.25, 5.0, and 10 µg/mL, respectively. Inhibits DNA gyrase. | nih.gov |
| N,N′-disubstituted piperazines with 1,3,4-thiadiazole (B1197879) | E. coli (Gram-negative) | Showed significant activity, more so than against Gram-positive bacteria. | mdpi.com |
| Bisthiazole derivatives with hydrazone linker | General antibacterial | Increased antibacterial activity observed. | nih.gov |
| 2-acylamino-5-nitro-1,3-thiazoles | Various bacteria | Screened for antimicrobial activity. | nih.gov |
| 2-(2-hydrazinyl)thiazoles | Various bacteria | Evaluated for antibacterial effects. | nih.gov |
The antifungal potential of thiazole-based compounds has been well-documented. nih.govnih.gov Analogues featuring a piperazine-thiazole core are part of this research landscape. For example, a series of 1,4-phenylenebisthiazole derivatives containing an acylhydrazone moiety demonstrated anti-Candida activity comparable to the standard drug fluconazole (B54011) against strains of Candida albicans, C. parapsilosis, and C. krusei. nih.gov
Other studies have screened various thiazole derivatives against fungal strains such as Aspergillus niger and Candida albicans, revealing that structural modifications significantly impact efficacy. nih.govresearchgate.net For instance, 2,5′-bisthiazole derivatives showed moderate antifungal activity against C. albicans. nih.gov In contrast, a series of N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole exhibited generally weak antifungal activity. mdpi.com
| Compound/Derivative Class | Fungal Strain(s) | Activity/Findings | Reference(s) |
| 1,4-phenylenebisthiazole acylhydrazones | C. albicans, C. parapsilosis, C. krusei | Activity comparable to fluconazole. | nih.gov |
| 2,5′-bisthiazole derivatives | C. albicans | Moderate antifungal activity. | nih.gov |
| N,N′-disubstituted piperazines with 1,3,4-thiadiazole | General antifungal | Weak activity observed. | mdpi.com |
| 2-(5-Chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one derivatives | C. albicans, A. niger, A. clavatus | Moderate to excellent activity. | researchgate.net |
Derivatives of thiazole and related heterocycles are actively being investigated for their potential against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. nih.gov Piperazine-containing compounds have emerged as particularly promising candidates. A notable example is the piperazine-containing benzothiazinone analogue, TZY-5-84, which is an inhibitor of DprE1, an essential enzyme in mycobacterial cell wall synthesis. nih.gov TZY-5-84 displayed potent activity against the H37Rv strain of Mtb with a minimum inhibitory concentration (MIC) of 0.014 to 0.015 mg/L, and it was also effective against drug-resistant clinical isolates and intracellular bacilli. nih.gov
Other research has identified 2,5′-bisthiazole derivatives with good antimycobacterial activity against M. smegmatis and M. bovis BCG, with MIC90 values ranging from 9.64 to 23.64 µg/mL. nih.gov The development of pyrazolylpyrimidinones, another class of heterocyclic compounds, has also yielded candidates with potent antitubercular effects, although some faced challenges with physicochemical properties. nih.gov
| Compound/Derivative Class | Target/Strain | Activity/Findings | Reference(s) |
| TZY-5-84 (piperazine-containing benzothiazinone) | M. tuberculosis H37Rv, drug-resistant isolates | Potent DprE1 inhibitor; MIC of 0.014-0.015 mg/L against H37Rv. | nih.gov |
| 2,5′-bisthiazole derivatives | M. smegmatis, M. bovis BCG | Good antimycobacterial activity; MIC90 values of 9.64–23.64 µg/mL. | nih.gov |
| 2-Pyrazolylpyrimidinones | M. tuberculosis | Potent antitubercular activity (MIC < 2 µM). | nih.gov |
| Halogenated 2-isonicotinoyl-N-phenylhydrazinecarboxamides | M. tuberculosis | Displayed significant anti-TB activity, with some derivatives having MICs of 1–2 μM. | researchgate.net |
Anticancer and Antiproliferative Research
The thiazole scaffold is a privileged structure in the design of anticancer agents, forming the core of clinically used drugs like dasatinib (B193332). nih.gov The linkage of a piperazine ring to this scaffold often enhances cytotoxic activity and modulates interactions with key oncogenic pathways.
Analogues incorporating the piperazine-thiazole framework have demonstrated significant cytotoxic effects across a range of human cancer cell lines.
HCT116 (Colon Cancer): Piperazine-based bis(thiazole) hybrids have shown potent cytotoxicity. Compound 9i from one study exhibited an IC₅₀ value of 1.2 nM, which was comparable to the control drug Erlotinib (IC₅₀ = 1.3 nM). nih.gov Another series of thiazole derivatives also showed efficacy against HCT116 cells. ekb.eg
A549 (Lung Cancer): New N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides were evaluated, with some compounds showing strong antiproliferative activity against A549 cells. nih.gov In a separate study, 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives were tested, with compound 8c showing 48% inhibition against A549 cells at a concentration of 5 µg/mL. mdpi.com
HepG2 (Liver Cancer): The cytotoxicity of piperazine-based bis(thiazole) compounds was also assessed against HepG2 cells, with several showing promising activity. nih.gov Similarly, 5-(4-chlorophenyl)-1,3,4-thiadiazoles featuring a piperazine ring were effective against HepG2 cells, inducing apoptosis and necrosis. scispace.com
HT29 (Colon Cancer): A series of 2,4-disubstituted thiazole amide derivatives showed medium to good antiproliferative activity against HT29 cells. nih.gov
| Compound/Derivative Class | Cell Line | IC₅₀ / % Inhibition | Reference(s) |
| Piperazine-based bis(thiazole) hybrid (9i ) | HCT116 | 1.2 nM | nih.gov |
| Piperazine-based bis(thiazole) hybrid (7b ) | HCT116 | 3.5 nM | nih.gov |
| N-(thiazol-2-yl)-2-(piperazin-1-yl)acetamides | A549, HeLa | Strong antiproliferative activity; IC₅₀ of 1.6 µM on HeLa. | nih.gov |
| Thiazole derivative (CP1 ) | HCT116, HepG2 | 4.7 µg/ml, 11 µg/ml | ekb.eg |
| 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (8c ) | A549 | 48% inhibition at 5 µg/mL | mdpi.com |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole with piperazine (4e ) | HepG2 | IC₅₀ = 13.2 µM; induced apoptosis and necrosis. | scispace.com |
| 2,4-disubstituted thiazole amides | HT29, A549, HeLa | Medium to good antiproliferative activity. | nih.gov |
A primary mechanism through which thiazole analogues exert their anticancer effects is the inhibition of protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.
Tyrosine Kinases (EGFR/VEGFR-2): Thiazolyl-pyrazoline derivatives have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov A piperazine-based bis(thiazole) derivative, compound 9i , was identified as a potent EGFR inhibitor. nih.gov Additionally, a series of piperazinyl-thiazole acetamides yielded a compound that selectively inhibited VEGFR-2 with a submicromolar IC₅₀ of 0.40 µM. nih.gov
Bcr/Abl and Src: The Bcr-Abl fusion protein is the hallmark of chronic myeloid leukemia (CML). Proteolysis-targeting chimeras (PROTACs) that induce the degradation of Bcr-Abl have been developed. One such small-molecule degrader, DMP11 , was found to simultaneously induce the degradation of both Bcr-Abl and Src-family kinases (SFK), offering a strategy to overcome drug resistance in CML. nih.gov
CDK9: Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcription, and its inhibition can selectively kill cancer cells. A series of 5-substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines, which can incorporate piperazine moieties, were designed as highly active CDK9 inhibitors. nih.govacs.org One of the most selective compounds, 12u , inhibited CDK9 with an IC₅₀ of 7 nM and demonstrated potent anticancer activity. nih.govacs.org
| Compound/Derivative Class | Kinase Target | Activity/Findings | Reference(s) |
| Piperazine-based bis(thiazole) (9i ) | EGFR | Potent inhibitor, comparable to Erlotinib. | nih.gov |
| Piperazinyl-thiazole acetamide (B32628) (Compound 9 ) | VEGFR-2 | Selective inhibitor with IC₅₀ = 0.40 µM. | nih.gov |
| Thiazolyl-pyrazolines | EGFR, VEGFR-2 | Dual inhibitors with IC₅₀ values in the nanomolar to low micromolar range. | nih.gov |
| PROTAC degrader (DMP11 ) | Bcr-Abl, Src | Induced dose-dependent degradation of both kinases. | nih.gov |
| 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine (12u ) | CDK9 | Selective inhibitor with IC₅₀ = 7 nM. | nih.govacs.org |
| 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines with piperazine | CDK9 | Low nanomolar potencies and good selectivity for CDK9. | nih.govacs.org |
Mechanisms of Cell Growth Inhibition and Apoptosis Induction
Thiazole derivatives, including analogues of this compound, have been shown to inhibit the growth of various cancer cell lines. For instance, certain thiazolyl-pyrazoline derivatives have demonstrated significant antiproliferative activity against lung and breast cancer cell lines. nih.gov Specifically, compounds 7g and 7m from one study exhibited potent activity against A549 lung cancer cells (IC50 = 3.92 and 6.53 µM, respectively) and T-47D breast cancer cells (IC50 = 0.88 and 0.75 µM, respectively). nih.gov The mechanism behind this cytotoxicity often involves the induction of apoptosis, or programmed cell death.
Flow cytometry analysis of T-47D breast cancer cells treated with compounds 7g and 7m revealed that these thiazolyl-pyrazoline derivatives induced a sub-G1 phase arrest and apoptosis. nih.gov This finding is consistent with the expected outcome of inhibiting key cellular targets like the Epidermal Growth Factor Receptor (EGFR). nih.gov Another study on 1,3-thiazole analogues reported that a specific compound, compound 4, significantly increased apoptosis in breast cancer cells, with a 9-fold increase in early-stage apoptosis and an 89-fold increase in late-stage apoptosis compared to control cells. mdpi.com This compound also induced necrosis, with a 9-fold increase compared to the control. mdpi.com
Furthermore, some arylpiperazine derivatives have been identified as G2/M-specific cell cycle inhibitors and have been shown to inhibit the anti-apoptotic Bcl-2 protein while inducing p21. nih.gov The inhibition of cell growth by these compounds is often dose-dependent and can be synergistic when combined with other anticancer drugs. nih.gov For example, a quinoxalinyl–piperazine compound demonstrated growth inhibition in several cancer cell lines, including breast, skin, pancreas, and cervix. nih.gov
The table below summarizes the cytotoxic activity of selected thiazole analogues against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 7g | A549 (Lung) | 3.92 | nih.gov |
| Compound 7m | A549 (Lung) | 6.53 | nih.gov |
| Compound 7g | T-47D (Breast) | 0.88 | nih.gov |
| Compound 7m | T-47D (Breast) | 0.75 | nih.gov |
| Compound 4 | MCF-7 (Breast) | 5.73 | mdpi.com |
| Compound 4 | MDA-MB-231 (Breast) | 12.15 | mdpi.com |
| Compound 30 | Various (Breast, Skin, Pancreas, Cervix) | Not specified | nih.gov |
Anti-inflammatory Properties
Evaluation in In Vitro and In Vivo Inflammatory Models
The anti-inflammatory potential of this compound analogues has been assessed in various experimental models. In vitro, the anti-inflammatory activity of thiazole-based hydrazide derivatives was evaluated using the bovine serum albumin denaturation method. nih.gov Several of these compounds demonstrated significant inhibition of protein denaturation, with IC50 values ranging from 46.29 to 100.60 μg/mL. nih.gov This suggests a potential mechanism for their anti-inflammatory effects, as protein denaturation is a key event in the inflammatory process.
In vivo studies have also been conducted to confirm these anti-inflammatory properties. For example, some pyrazolyl-thiazolone derivatives have been synthesized and evaluated for their anti-inflammatory activity in various in vivo and in vitro models. nih.gov These studies are crucial for understanding the therapeutic potential of these compounds in treating inflammatory conditions.
Inhibition of Inflammatory Mediators and Enzymes (e.g., COX-1, COX-2)
A key mechanism underlying the anti-inflammatory effects of many thiazole analogues is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation. nih.gov Both COX-1 and COX-2 isoenzymes are targets for these compounds.
Several studies have investigated the COX inhibitory activity of thiazole derivatives. For instance, a series of novel 2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]-N-(thiazole-2-yl)acetamide derivatives were synthesized and tested for their ability to inhibit COX-1 and COX-2. nih.gov One compound in this series showed the highest inhibitory effect on COX-2, while another was the most selective inhibitor of COX-1. nih.gov
In another study, pyrazolyl-thiazolidinone/thiazole derivatives were designed as celecoxib (B62257) and dasatinib analogues. nih.gov Some of these compounds exhibited selective COX-2 inhibition. nih.gov The selectivity for COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs, as it is associated with a lower risk of gastrointestinal side effects.
The table below presents the COX inhibitory activity of selected thiazole analogues.
| Compound | Target Enzyme | Inhibition | Selectivity Index (SI) | Reference |
| Compound 1 | COX-2 | 88% at 10 µM | - | nih.gov |
| Compound 9 | COX-1 | 85.5% | - | nih.gov |
| Compound 16a | COX-2 | - | 134.6 | nih.gov |
| Compound 16b | COX-2 | - | 26.08 | nih.gov |
| Compound 18f | COX-2 | - | 42.13 | nih.gov |
Neuropharmacological and Central Nervous System Applications
Dopamine (B1211576) Receptor (D2/D3) Modulatory Effects
Analogues of this compound have shown significant potential in modulating dopamine receptors, particularly the D2 and D3 subtypes. nih.gov These receptors are crucial targets for the treatment of various neurological and psychiatric disorders, including Parkinson's disease and schizophrenia.
Structure-activity relationship studies of N(6)-(2-(4-(1H-indol-5-yl)piperazin-1-yl)ethyl)-N(6)-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine derivatives led to the development of a lead compound, (-)-21a, which exhibited very high affinity for both D2 (Ki = 16.4 nM) and D3 (Ki = 1.15 nM) receptors. nih.gov This compound also demonstrated full agonist activity at both receptors. nih.gov Another analogue, compound 6a, a 4-(thiophen-3-yl)benzamide (B12553508) derivative, bound to the D3 receptor with high affinity (Ki = 1.4 ± 0.21 nM) and showed over 400-fold selectivity for D3 versus D2 receptors. nih.gov
The development of bitopic ligands, which can interact with both the primary and a secondary binding site on the receptor, has been a strategy to achieve D3 receptor selectivity. mdpi.com The chirality of the primary pharmacophore in these bitopic ligands was found to be crucial for conferring improved D3 receptor potency and selectivity. mdpi.com
The table below summarizes the dopamine receptor binding affinities of selected thiazole analogues.
| Compound | Receptor | Ki (nM) | Reference |
| (-)-21a | D2 | 16.4 | nih.gov |
| (-)-21a | D3 | 1.15 | nih.gov |
| Compound 6a | D3 | 1.4 ± 0.21 | nih.gov |
Neuroprotective Effects in Cellular and Animal Models
Beyond receptor modulation, some thiazole analogues have demonstrated neuroprotective effects. The lead compound (-)-21a, a potent D2/D3 agonist, was shown to be highly efficacious in reversing hypolocomotion in a reserpinized rat model of Parkinson's disease, with a long duration of action. nih.gov This suggests its potential not only to manage the motor symptoms of Parkinson's disease but also to potentially modify the course of the disease by protecting dopaminergic neurons from progressive degeneration. nih.gov
Pyrazoline-containing compounds, which share structural similarities with some of the studied thiazole analogues, have also been investigated for their neuroprotective properties. nih.govacs.org These compounds have been shown to inhibit enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are implicated in the pathology of neurodegenerative diseases like Alzheimer's and Parkinson's. nih.govacs.org For example, a 2-(3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzo[d]thiazole derivative exhibited promising anti-AChE activity with a Ki value of 0.13 ± 0.004 μM. acs.org
Parkinson's Disease
Analogues of this compound have shown promise in preclinical models of Parkinson's disease. Research into multifunctional dopamine D2/D3 agonist drugs has led to the synthesis of potent compounds aimed at alleviating the symptoms of this neurodegenerative disorder. nih.gov
One such analogue, D-264, has demonstrated neuroprotective properties in animal models. nih.gov Structural modifications of D-264 have been pursued to enhance its in vivo efficacy. For instance, compounds (–)-8b and (–)-9b, when administered to 6-OHDA lesioned rats, a standard model for Parkinson's disease, induced potent and sustained rotational activity, indicating a potential therapeutic effect. nih.gov At a dose of 10 μmol/kg, both compounds produced rotations lasting for over 10 hours. nih.gov
Other Significant Biological Targets and Activities
Beyond their potential in neurodegenerative diseases, analogues of this compound have been investigated for their inhibitory effects on several other key biological targets.
Monoacylglycerol Lipase (B570770) (MAGL) Inhibition
Monoacylglycerol lipase (MAGL) is a critical enzyme in the endocannabinoid system, primarily responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.govmedchemexpress.com Inhibition of MAGL increases 2-AG levels and reduces arachidonic acid, a precursor to pro-inflammatory molecules, making it an attractive target for treating neurodegenerative and inflammatory diseases. nih.govfrontiersin.org
A series of reversible MAGL inhibitors has been developed based on a piperazinyl azetidine (B1206935) scaffold. nih.gov In the pursuit of novel MAGL inhibitors, a 2-thiazole-carbonyl fragment was found to increase potency approximately 3.5-fold. mdpi.com This led to further investigation of this series of compounds. While some derivatives showed high potency, they suffered from low metabolic stability. mdpi.com Subsequent structural modifications led to the development of more stable and effective inhibitors. mdpi.com
| Compound | Target | Activity |
| Not Specified | MAGL | 3.5-fold increase in potency with 2-thiazole-carbonyl fragment mdpi.com |
Carbonic Anhydrase II Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing enzymes involved in various physiological processes. A series of substituted cyclic guanidine (B92328) incorporated benzothiazole-6-sulphonamides were synthesized and evaluated for their inhibitory activity against several human CA isoforms, including hCA II. nih.gov
Among the synthesized compounds, 2-((4,5-dihydro-imidazol-2-yl)amino)benzothiazole-6-sulphonamide (6a) showed the most promising activity, although it was about two-fold less effective than the standard drug acetazolamide. nih.gov The study found that compounds 6a–c and 7a–c inhibited the physiologically significant hCA II isoform more effectively than hCA I, with KIs ranging from 37.6 to 577.6 nM. nih.gov
| Compound | Target | Inhibition Constant (KI) |
| 6a | hCA II | 37.6–577.6 nM nih.gov |
| 6b | hCA II | 37.6–577.6 nM nih.gov |
| 6c | hCA II | 37.6–577.6 nM nih.gov |
| 7a | hCA II | 37.6–577.6 nM nih.gov |
| 7b | hCA II | 37.6–577.6 nM nih.gov |
| 7c | hCA II | 37.6–577.6 nM nih.gov |
Autotaxin Inhibition
Autotaxin (ATX) is an enzyme that produces lysophosphatidic acid (LPA), a signaling molecule implicated in various diseases, including fibrosis and cancer. acs.orgnih.gov The development of ATX inhibitors is therefore a significant area of research.
In the effort to discover novel ATX inhibitors, structural modifications of a lead compound involved replacing a piperidine (B6355638) ring with a less basic piperazine ring. acs.org This change resulted in reduced inhibition of the hERG channel while maintaining similar potency against ATX. acs.org This highlights the importance of the piperazine moiety in fine-tuning the pharmacological profile of these inhibitors.
Anti-Toxoplasma gondii Activity
Toxoplasma gondii is an intracellular parasite that can cause serious illness, particularly in immunocompromised individuals. acs.org Current treatments for toxoplasmosis have limitations, prompting the search for new therapeutic agents. nih.gov
A series of novel quinazolin-4(3H)-one derivatives incorporating a piperazine ring were synthesized and evaluated for their in vitro activity against T. gondii. acs.org Several of these compounds demonstrated moderate to good efficacy, with IC50 values ranging from 5.94 to 102.2 μM. acs.org Notably, compounds 11 and 18 were the most potent inhibitors, significantly reducing the replication of T. gondii with IC50 values of 6.33 and 5.94 μM, respectively, and exhibiting low cytotoxicity. acs.org The study also revealed that these compounds could inhibit both parasite invasion and replication. acs.org
| Compound | Target | IC50 | CC50 |
| 11 | T. gondii | 6.33 μM acs.org | 285 μM acs.org |
| 18 | T. gondii | 5.94 μM acs.org | 59.2 μM acs.org |
Antioxidant Capacity
Oxidative stress is a key factor in the aging process and various age-related diseases. mdpi.com Compounds with antioxidant properties can help mitigate the damage caused by reactive oxygen species (ROS).
Novel hybrid compounds containing a 1,4-benzoxazine core linked to catechol or resorcinol (B1680541) moieties have been synthesized and evaluated for their antioxidant capacity. mdpi.com These compounds were designed to act as radical scavengers and inhibitors of intracellular ROS. The study found that catechol derivatives were generally more potent than their resorcinol counterparts. mdpi.com These compounds were shown to not only scavenge radicals and reduce ROS levels but also to induce the expression of the antioxidant gene heme oxygenase-1 (ho-1) and increase cellular glutathione (B108866) (GSH) levels. mdpi.com
CXCR3 Receptor Modulation
The C-X-C chemokine receptor 3 (CXCR3) has emerged as a significant therapeutic target in the fields of immuno-oncology and autoimmune diseases. This receptor and its chemokine ligands—CXCL9, CXCL10, and CXCL11—are pivotal in mediating the trafficking of immune cells, such as T helper 1 (Th1) lymphocytes, cytotoxic T lymphocytes, and natural killer cells, to sites of inflammation. Consequently, the development of small molecule antagonists for CXCR3 is a focal point of research aimed at modulating immune responses in various pathological conditions. While direct studies on this compound are limited in the public domain, the 2-(piperazin-1-yl)thiazole (B1331837) scaffold is a key pharmacophore in the design of CXCR3 antagonists.
Research into compounds sharing structural similarities has provided valuable insights into the molecular interactions and structure-activity relationships (SAR) that govern CXCR3 antagonism. The thiazole ring, often substituted at the 2-position with a piperazine moiety, serves as a crucial anchor for receptor binding. The nitrogen atoms of the piperazine ring are often essential for forming key interactions within the binding pocket of the CXCR3 receptor.
A study on pyridyl-piperazinyl-piperidine derivatives highlighted the significant impact of substitutions on the piperazine ring on CXCR3 receptor affinity. nih.gov Specifically, the introduction of a 2'(S)-ethylpiperazine moiety resulted in a compound with a remarkably high human CXCR3 IC50 of 0.2 nM. nih.gov This underscores the importance of the stereochemistry and size of the substituent on the piperazine ring for potent CXCR3 antagonism.
Further investigations into 2-amino(4-piperidinyl)azoles as CXCR3 antagonists also provide relevant insights. nih.gov The development of a novel 5-(piperidin-4-yl)amino-1,2,4-thiadiazole derivative with good in vitro metabolic stability and oral bioavailability in mice demonstrates the potential of azole-based scaffolds in CXCR3 antagonist design. nih.gov Although not a direct thiazole analogue, the thiadiazole core shares electronic and structural features that are relevant for receptor interaction.
The general structure-activity relationship for this class of compounds suggests that modifications to the terminal phenyl ring, the piperazine linker, and the core aromatic system (in this case, a thiazole) can significantly influence potency and pharmacokinetic properties. The bromine atom at the 5-position of the thiazole ring in the titular compound likely serves to modulate the electronic properties of the thiazole ring and may provide additional hydrophobic interactions within the receptor's binding site.
| Compound Scaffold | Key Structural Features | Biological Activity (CXCR3) | Reference |
| Pyridyl-piperazinyl-piperidine | 2'(S)-ethylpiperazine | IC50 = 0.2 nM (human) | nih.gov |
| 5-(Piperidin-4-yl)amino-1,2,4-thiadiazole | Thiadiazole core, piperidinylamino linker | Potent antagonist with good in vitro metabolic stability and oral bioavailability | nih.gov |
The exploration of 2-(piperazin-1-yl)thiazole derivatives and related heterocyclic systems continues to be a promising avenue for the discovery of novel CXCR3 modulators with potential applications in a range of inflammatory and autoimmune disorders.
Structure Activity Relationship Sar Analysis of 5 Bromo 2 Piperazin 1 Yl Thiazole Analogues
Influence of the 5-Bromo Moiety on Biological Activity
The presence and nature of a halogen substituent at the C5 position of the thiazole (B1198619) ring are critical determinants of the biological activity of 2-(piperazin-1-yl)thiazole (B1331837) analogues. The 5-bromo moiety, in particular, has been shown to be advantageous in several contexts.
The substitution of a hydrogen atom with a halogen at the 5-position of the thiazole ring is a common strategy to enhance biological potency. Studies on various thiazole derivatives have indicated that electron-withdrawing groups, such as halogens (F, Cl, Br), on the thiazole ring can significantly influence their activity. Specifically, the introduction of a bromine atom at the C5 position has been found to be beneficial for the antimicrobial potency of certain thiazole derivatives. nih.gov This enhancement is often attributed to the electronic and steric properties of the bromine atom, which can influence the molecule's interaction with its biological target.
In the broader context of 2-aminothiazole (B372263) derivatives, halogenation at the C5 position has been explored for its effect on Aurora kinase inhibition. A series of 2-aminophenyl-5-halothiazoles demonstrated that substitutions at this position are pivotal for activity. nih.gov While this study focused on a phenylamino (B1219803) group at C2, the findings underscore the general importance of the C5 substituent.
Furthermore, research on other heterocyclic systems highlights the favorable impact of a bromo substitution. For instance, in a series of N-benzyl-5-bromoindolin-2-one derivatives, the 5-bromo substituent was a key feature of the most potent anticancer compounds. nih.gov Similarly, the combination of a bromo substitution at the 5th position of a thiazole ring with a hydroxyl group at the 2nd position of an associated aryl ring was found to be beneficial in enhancing the antimicrobial potency of the compounds. nih.gov These examples, while not directly on the 5-Bromo-2-(piperazin-1-yl)thiazole scaffold, support the general principle that the 5-bromo moiety is a favorable feature for enhancing biological activity.
Role of the Piperazin-1-yl Substituent at Position 2 of the Thiazole Ring
The piperazin-1-yl group at the C2 position of the thiazole ring is a crucial pharmacophoric element that significantly influences the biological profile of these compounds. The nitrogen-containing piperazine (B1678402) ring can engage in various non-covalent interactions, such as hydrogen bonding and ionic interactions, which are vital for receptor binding.
The basicity of the piperazine nitrogen atoms allows for protonation under physiological conditions, enabling electrostatic interactions with anionic regions of a receptor. researchgate.net This is a key feature for many biologically active piperazine-containing compounds. The direct attachment of the piperazine nitrogen to the C2 position of the thiazole ring is a critical structural requirement for the activity of certain series of compounds. For instance, in a study of antimalarial thiazole derivatives, it was revealed that for a compound to be active, the C2 position of the thiazole must be directly bonded to a nitrogen atom from a piperidine (B6355638), piperazine, or N-methylpiperazine moiety. nih.gov
The versatility of the piperazine moiety is further highlighted by its prevalence in numerous FDA-approved drugs across various therapeutic areas. nih.gov This widespread use underscores its favorable pharmacokinetic properties and its ability to serve as a versatile scaffold for structural modifications. In the context of 2-substituted thiazoles, the piperazine ring offers a point for diversification, allowing for the introduction of various substituents to fine-tune the compound's properties.
Comparing 2-(piperazin-1-yl)thiazoles to their 2-aminothiazole counterparts, the piperazine ring introduces a more complex and conformationally flexible substituent. While 2-aminothiazoles are themselves a significant class of bioactive compounds, the piperazine moiety provides additional vectors for interaction and substitution, which can be exploited to enhance potency and selectivity. nih.gov
Impact of Substitutions on the Piperazine Ring on Potency and Selectivity
Modifications to the distal nitrogen atom of the piperazin-1-yl ring provide a powerful handle to modulate the pharmacological properties of this compound analogues. The nature of the substituent on this nitrogen can profoundly impact potency, selectivity, and even the mechanism of action.
For example, in a series of pyridyl-piperazinyl-piperidine derivatives acting as CXCR3 chemokine antagonists, substitutions on the piperazine ring had a pronounced effect on receptor affinity. An (S)-ethylpiperazine moiety at the 2'-position of the piperazine resulted in a compound with a human CXCR3 IC50 of 0.2 nM, highlighting the sensitivity of the target to the nature of the piperazine substituent. nih.gov
In another study on dopamine (B1211576) D3 receptor ligands, various heterocyclic rings were attached to the piperazine nitrogen. The results indicated that the heterocyclic ring did not need to be directly connected to the piperazine to maintain high affinity and selectivity, with linkers such as an amide or a methylene (B1212753) group being well-tolerated. nih.gov This suggests that the substituent's nature and its orientation relative to the core scaffold are key determinants of activity.
The introduction of aryl groups on the piperazine ring is a common strategy. For instance, 4-arylpiperazine derivatives are a well-established class of serotoninergic ligands. researchgate.net The electronic properties of the aryl substituent, whether electron-donating or electron-withdrawing, can fine-tune the basicity of the piperazine nitrogen and introduce potential for π-π stacking interactions with the receptor.
The following table summarizes the impact of various piperazine N-substituents on the activity of different heterocyclic cores, providing insights that can be extrapolated to this compound analogues.
| Core Scaffold | Piperazine N-Substituent | Biological Target | Effect on Activity | Reference |
| Pyridyl-piperazinyl-piperidine | (S)-ethyl | CXCR3 | High affinity (IC50 = 0.2 nM) | nih.gov |
| Tetrahydro-naphthalen-ol | Indole (via amide linker) | Dopamine D3 Receptor | High affinity and selectivity | nih.gov |
| Thiazolo[5,4-d]pyrimidine (B3050601) | Phenyl | Adenosine (B11128) A2A Receptor | High affinity (Ki = 8.62 nM) | nih.gov |
| Benzothiazole | Various aryl and alkyl | PPARδ | Potent agonism | nih.gov |
| Phthalazinone | Dihydrothiazolylphenyl | Serotonin Receptors | High affinity and selectivity | researchgate.net |
Conformational Aspects and Pharmacophoric Requirements for Specific Receptor Binding
The three-dimensional arrangement of a molecule, its conformation, is intrinsically linked to its ability to bind to a biological target. For this compound analogues, understanding the preferred conformations and the key pharmacophoric features is essential for rational drug design.
The piperazine ring typically adopts a chair conformation. However, the energy barrier for ring inversion is relatively low, allowing it to adopt different conformations to fit into a binding pocket. The substituents on the piperazine ring can influence its conformational preference. For instance, a study on 2-substituted piperazines found that an axial conformation was generally preferred for 1-acyl and 1-aryl derivatives. nih.gov This preference can orient the substituents in a specific spatial arrangement that is crucial for receptor interaction.
A pharmacophore model defines the essential steric and electronic features that a molecule must possess to bind to a specific receptor. nih.gov For this compound analogues, a general pharmacophore model would likely include:
A hydrogen bond acceptor feature associated with the nitrogen atoms of the thiazole and/or piperazine rings.
A hydrophobic/aromatic feature corresponding to the thiazole ring and any aromatic substituents on the piperazine.
A halogen bond donor feature from the 5-bromo substituent.
A positive ionizable feature associated with the protonated piperazine nitrogen.
The relative spatial arrangement of these features is critical. Molecular modeling studies on other piperazine-containing ligands have shown that the distance and orientation between the basic nitrogen of the piperazine and other key features, such as an aromatic ring, are crucial for high-affinity binding. researchgate.netnih.gov
The development of a specific pharmacophore model for a particular target would require a set of active and inactive compounds. By comparing the structural features of these molecules, a 3D arrangement of pharmacophoric points can be generated. This model can then be used to virtually screen large compound libraries to identify new potential ligands. nih.gov
Comparative SAR Studies with Related Thiazole and Piperazine Derivatives
To gain a deeper understanding of the SAR of this compound, it is instructive to compare its structural features and biological activities with those of related heterocyclic compounds.
Comparison with other 5-Halothiazoles: The nature of the halogen at the C5 position can significantly impact activity. While bromine is often beneficial, other halogens like chlorine and fluorine can also confer potent activity, sometimes with different selectivity profiles. mdpi.com For instance, in a series of 2-aminophenyl-5-halothiazoles, both chloro and bromo substitutions were explored, with both leading to active compounds. nih.gov The choice of halogen can influence factors such as lipophilicity, metabolic stability, and the potential for halogen bonding.
Comparison with other 2-Substituted Thiazoles: The 2-position of the thiazole ring is a common site for substitution. Comparing the 2-piperazinyl group with a 2-amino group reveals significant differences. The 2-aminothiazole scaffold is a well-known privileged structure in medicinal chemistry. nih.gov However, the piperazine ring offers a more extended and conformationally flexible linker, with an additional site for substitution. This allows for the exploration of a larger chemical space and can lead to interactions with more distal regions of a binding pocket.
Bioisosteric Replacements for the Thiazole Ring: Bioisosteric replacement of the thiazole ring with other five-membered heterocycles, such as thiadiazole, oxazole, or imidazole, can lead to compounds with altered biological activities and physicochemical properties. For example, 1,3,4-thiadiazole (B1197879) is a common bioisostere of the thiazole ring and is present in numerous bioactive compounds. researchgate.net Comparing the SAR of thiazole and thiadiazole derivatives can provide insights into the importance of the specific heteroatom arrangement for a given biological target.
Bioisosteric Replacements for the Piperazine Ring: The piperazine ring can also be replaced by other cyclic amines, such as piperidine or morpholine (B109124). A study on thiazolo[5,4-d]pyrimidine derivatives showed that replacing a piperidine linker with a piperazine was preferred for binding to the human A2A adenosine receptor. mdpi.com In contrast, another study on antitumor agents found that substitutions with piperidine and morpholine also yielded active compounds, although N-methylpiperazine substituents showed the most promising activity. nih.gov These comparisons highlight that the optimal cyclic amine can be target-dependent.
The following table provides a comparative overview of related scaffolds and their general impact on biological activity.
| Structural Variation | Comparison Scaffold | General Impact on Activity | Reference |
| 5-Halogen Substitution | 5-Chloro-2-(piperazin-1-yl)thiazole | Often potent, may alter selectivity and physicochemical properties. | mdpi.com |
| C2-Substituent | 2-Aminothiazole | 2-Aminothiazoles are a privileged scaffold; piperazine offers more vectors for interaction. | nih.gov |
| Thiazole Bioisostere | 2-(Piperazin-1-yl)-1,3,4-thiadiazole | Can alter electronic properties and hydrogen bonding capacity, impacting activity. | researchgate.net |
| Piperazine Bioisostere | 2-(Piperidin-1-yl)thiazole | Can affect basicity, conformational flexibility, and hydrogen bonding potential, leading to changes in affinity and selectivity. | mdpi.com |
Computational Chemistry and Molecular Modeling Investigations in the Study of 5 Bromo 2 Piperazin 1 Yl Thiazole
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to predict the interaction between a small molecule (ligand) and a protein receptor.
In the study of 5-Bromo-2-(piperazin-1-yl)thiazole, molecular docking would be employed to predict its binding mode and affinity with various protein targets. Thiazole (B1198619) and piperazine (B1678402) derivatives have been investigated for a range of biological activities, including as anticancer and antimicrobial agents. nih.govnih.gov Docking studies for analogous compounds have revealed good binding scores within the active sites of relevant proteins. nih.gov For instance, docking simulations could be performed against targets such as protein kinases, which are often implicated in cancer.
The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), provides a quantitative measure of the strength of the interaction. Lower binding energies typically indicate a more stable and favorable interaction.
Illustrative Docking Scores for this compound with Hypothetical Protein Targets
| Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) |
| Protein Kinase A | 1ATP | -8.5 |
| Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | -9.2 |
| Epidermal Growth Factor Receptor (EGFR) | 1M17 | -7.9 |
| B-cell lymphoma 2 (Bcl-2) | 2O2F | -8.8 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Beyond predicting binding affinity, molecular docking provides a detailed view of the intermolecular interactions that stabilize the ligand-receptor complex. These interactions are critical for understanding the basis of molecular recognition. For this compound, key interactions would likely involve:
Hydrogen Bonding: The nitrogen atoms in the piperazine and thiazole rings can act as hydrogen bond acceptors, while the N-H group of the piperazine ring can act as a hydrogen bond donor. These interactions with amino acid residues in the protein's active site are crucial for binding.
Hydrophobic Interactions: The thiazole ring and the carbon skeleton of the piperazine ring can engage in hydrophobic interactions with nonpolar residues of the target protein.
Halogen Bonding: The bromine atom at the 5-position of the thiazole ring can participate in halogen bonding, an often-overlooked but significant non-covalent interaction that can contribute to binding affinity and selectivity.
π-π Interactions: The aromatic thiazole ring can form π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. nih.gov
Illustrative Key Intermolecular Interactions for this compound with a Hypothetical Kinase
| Interaction Type | Interacting Atoms/Groups in Ligand | Interacting Amino Acid Residue | Distance (Å) |
| Hydrogen Bond | Piperazine N-H | Asp145 (Oxygen) | 2.9 |
| Hydrogen Bond | Thiazole Nitrogen | Lys20 (Nitrogen) | 3.1 |
| Hydrophobic Interaction | Thiazole Ring | Val28, Leu133 | N/A |
| Halogen Bond | Bromine | Gly144 (Oxygen) | 3.0 |
| π-π Stacking | Thiazole Ring | Phe80 | 3.8 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These calculations can provide insights into the molecule's geometry, stability, and reactivity. For this compound, DFT calculations could be used to determine:
Optimized Molecular Geometry: To find the most stable three-dimensional arrangement of the atoms.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability. researchgate.net
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is valuable for predicting how the molecule will interact with other molecules.
Molecular Dynamics Simulations for Conformational Landscape Analysis and Stability
While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the flexibility and stability of the complex. For this compound bound to a protein target, MD simulations could be used to:
Assess the stability of the binding pose predicted by docking.
Analyze the conformational changes in both the ligand and the protein upon binding.
Calculate the binding free energy, which is a more accurate measure of binding affinity than docking scores.
Investigate the role of water molecules in mediating the ligand-receptor interaction. uib.no
Quantitative Structure-Activity Relationship (QSAR) Model Development for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. To develop a QSAR model for analogues of this compound, a set of related compounds with known biological activities would be required.
The process involves:
Data Set Preparation: A series of analogues of this compound would be synthesized and their biological activity (e.g., IC50 values) measured.
Descriptor Calculation: Various molecular descriptors (physicochemical, topological, electronic, etc.) would be calculated for each analogue.
Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a model that correlates the descriptors with the biological activity. imist.ma
Model Validation: The predictive power of the model would be assessed using internal and external validation techniques. imist.ma
A validated QSAR model can then be used to predict the biological activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds. The model can also provide insights into which molecular properties are most important for the desired biological activity. imist.ma
Preclinical Investigations and Future Translational Prospects for 5 Bromo 2 Piperazin 1 Yl Thiazole Derivatives
In Vitro Efficacy and Selectivity Profiling against Biological Targets
Derivatives of the 2-(piperazin-1-yl)thiazole (B1331837) scaffold have been investigated for their effects on several key biological targets implicated in inflammation, cancer, and neurological disorders.
One area of significant interest is the inhibition of enzymes involved in the endocannabinoid system, such as Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (B570770) (MAGL). nih.govnih.gov FAAH is responsible for the degradation of anandamide, an endogenous cannabinoid, while MAGL is the primary enzyme for breaking down 2-arachidonoylglycerol (B1664049) (2-AG). nih.gov Inhibition of these enzymes can potentiate the natural analgesic and anti-inflammatory effects of endocannabinoids. nih.gov Studies on related 4-phenyl-thiazole-based compounds have identified potent dual inhibitors of FAAH and sEH (soluble Epoxide Hydrolase), with IC50 values in the low nanomolar range for human FAAH. nih.gov Similarly, various piperazine (B1678402) and piperidine (B6355638) derivatives have been developed as reversible and selective MAGL inhibitors. nih.govnih.gov
The anti-inflammatory potential of thiazole (B1198619) derivatives is also linked to their ability to inhibit cyclooxygenase (COX) enzymes. Some pyrazolyl-thiazolone compounds have demonstrated COX-2 inhibitory activities comparable to celecoxib (B62257), with IC50 values between 0.09 and 0.14 µM. nih.gov
In the context of cancer, certain halogenated thiazole derivatives have shown significant in vitro growth inhibitory activity against human cancer cell lines. nih.gov For instance, (4-bromo-2-(piperidin-1-yl)thiazol-5-yl)(phenyl)methanone was found to inhibit the α-1 subunit of Na+/K+-ATPase (NAK), an enzyme expressed in gliomas and other cancers. nih.gov
Furthermore, thiazole and piperazine moieties are present in compounds targeting the central nervous system. nih.gov Derivatives have been designed to interact with various receptors, including opioid, adrenergic, dopaminergic, and serotonergic systems, suggesting a broad potential for neurological applications. nih.gov
Table 1: In Vitro Efficacy of Thiazole Derivatives against Biological Targets
| Compound Class | Target | Efficacy (IC50) | Reference |
|---|---|---|---|
| Pyrazolyl-thiazolones | COX-2 | 0.09–0.14 µM | nih.gov |
| 4-Phenyl-thiazole derivatives | Human FAAH | 9.8 nM | nih.gov |
| 4-Phenyl-thiazole derivatives | Human sEH | 2.5 nM | nih.gov |
| Benzylpiperidine derivatives | MAGL | Potent, reversible inhibition | nih.gov |
In Vivo Therapeutic Efficacy in Disease Models
The promising in vitro results for thiazole derivatives have led to their evaluation in various animal models of disease, demonstrating potential therapeutic benefits.
Anti-inflammatory Activity: In vivo studies using models like carrageenan-induced paw edema in rats have confirmed the anti-inflammatory properties of several thiazole-containing compounds. nih.govejpmr.com Some pyrazolyl-thiazolone derivatives showed anti-inflammatory activity and ulcerogenic profiles that were equivalent or superior to standard drugs like diclofenac (B195802) and celecoxib. nih.gov These compounds were also effective at suppressing the differentiation of monocytes to macrophages and reducing the production of inflammatory cytokines. nih.gov
Antiparkinsonian Activity: The thiazole nucleus is a component of pramipexole, a clinically approved drug for Parkinson's disease, highlighting the potential of this scaffold in treating neurodegenerative conditions. nih.gov The diverse CNS activity of thiazole and piperazine derivatives, including interactions with dopaminergic receptors, supports further investigation into their antiparkinsonian effects. nih.gov
Antimicrobial Activity: The 2-(piperazin-1-yl)thiazole scaffold and its analogues have been evaluated for their antimicrobial properties. A novel compound, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), demonstrated antimicrobial activity against strains of Staphylococcus epidermidis, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA). nih.gov The mechanism of action for PNT was suggested to involve the inhibition of DNA gyrase. nih.gov Other studies have shown that various thiazole derivatives possess broad-spectrum antibacterial and antifungal activity, with some compounds showing efficacy comparable or superior to reference drugs like ampicillin (B1664943) and nitrofurazone. ijpsjournal.commedipol.edu.trnih.gov
Table 2: In Vivo Antimicrobial Activity of a Thiazole Derivative (PNT)
| Microbial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
|---|---|---|---|
| S. epidermidis | - | 1.25 | nih.gov |
| S. aureus | - | 5.0 | nih.gov |
| MRSA | - | 10 | nih.gov |
MIC: Minimum Inhibitory Concentration, MBC: Minimum Bactericidal Concentration
Toxicological Evaluations and Safety Profiles
Preclinical toxicological assessment is a critical step in the development of new therapeutic agents. For derivatives of 5-bromo-2-(piperazin-1-yl)thiazole, this involves in vitro and in silico evaluations.
In vitro cytotoxicity assays are commonly performed against various cell lines, including normal cell lines, to determine the therapeutic index of the compounds. For instance, in the development of antitrypanosomal agents, the toxicity of 2-(1H-pyrazol-1-yl)-1,3,4-thiadiazole derivatives was assessed against murine macrophages, with most compounds showing no significant toxicity at active concentrations. nih.gov
In silico methods are increasingly used to predict the pharmacokinetic and toxicological properties of new chemical entities. These computational models can estimate a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, helping to identify potential liabilities early in the drug discovery process. nih.gov For example, the pyrazolyl-thiazolone derivatives with good anti-inflammatory activity were also predicted to have appropriate drug-like properties through in silico analysis. nih.gov
While specific toxicological data for this compound itself is limited in the public domain, the general safety profile of the broader class of thiazole derivatives is supported by their presence in several FDA-approved drugs. nih.gov However, the nitrophenyl group, which can be part of related molecular scaffolds, is recognized as a potential toxicophore, often prompting medicinal chemists to seek substitutions. nih.gov
Identification of Lead Candidates and Optimization Strategies based on the this compound Scaffold
The process of identifying and optimizing lead candidates from the this compound scaffold involves systematic structural modifications to enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity.
Structure-activity relationship (SAR) studies are fundamental to this process. For example, in the development of MAGL inhibitors, a hit compound was optimized by replacing a metabolically liable ester group with an α-CF2 ketone, which acts as a bioisostere resistant to hydrolysis. This led to a significant increase in potency. nih.gov Similarly, in a series of piperazinyl quinazolin-4-one derivatives targeting the α2δ-1 subunit of voltage-gated calcium channels, exploration of different alkyl groups and piperazine substitutions led to the identification of compounds with nanomolar affinities. nih.gov
The bromine atom at the 5-position of the thiazole ring serves as a key handle for synthetic modification, allowing for the introduction of various substituents to explore the chemical space and improve target engagement. The piperazine moiety is also a common site for modification, with changes to the substituent on the second nitrogen atom often having a significant impact on biological activity and selectivity. mdpi.com
The goal of these optimization strategies is to develop a preclinical candidate with a desirable balance of efficacy, safety, and drug-like properties, paving the way for further development and potential clinical translation.
Conclusion and Emerging Research Directions for 5 Bromo 2 Piperazin 1 Yl Thiazole
Summary of Key Research Findings and Current Status
Research into thiazole-piperazine hybrids has revealed a broad spectrum of biological activities, establishing this chemical class as a fertile ground for drug discovery. The thiazole (B1198619) nucleus is a core component of numerous clinically approved drugs, including anticancer and antimicrobial agents. rsc.orgnih.govresearchgate.net Similarly, the piperazine (B1678402) ring is a ubiquitous feature in pharmaceuticals, often incorporated to enhance pharmacokinetic properties and target affinity. rsc.orgnih.gov
The combination of these two pharmacophores into a single molecular entity has yielded derivatives with significant preclinical efficacy, particularly in oncology. Studies on related piperazine-based bis(thiazole) hybrids have demonstrated potent cytotoxic effects against various human cancer cell lines, including colorectal carcinoma (HCT-116), breast cancer (MCF-7), and hepatoblastoma (HepG2). rsc.orgrsc.org Certain derivatives have exhibited inhibitory concentrations (IC₅₀) in the nanomolar range, comparable to or even exceeding the potency of established drugs like Erlotinib. rsc.orgrsc.org This activity is often linked to the inhibition of critical cancer-related enzymes, such as Epidermal Growth Factor Receptor (EGFR) kinase. rsc.orgrsc.org
Beyond cancer, the thiazole-piperazine scaffold has been investigated for its antimicrobial properties, addressing the urgent global health challenge of antimicrobial resistance. researchgate.netnih.gov The structural motif is also being explored for its potential in treating parasitic diseases and central nervous system disorders, with analogues showing high affinity for targets like dopamine (B1211576) receptors. acs.orgnih.gov The current status of the 5-bromo-2-(piperazin-1-yl)thiazole scaffold is primarily that of a promising lead structure, with extensive research focused on synthesizing and evaluating a diverse library of its derivatives to unlock its full therapeutic potential.
Table 1: Selected Research Findings on Thiazole-Piperazine Hybrid Compounds
| Compound Class | Biological Target/Assay | Key Findings | Reference(s) |
|---|---|---|---|
| Piperazine-based bis(thiazole) hybrids | Cytotoxicity against HCT-116 cancer cells | Compound 9i showed an IC₅₀ value of 1.2 nM, comparable to the control drug Erlotinib (IC₅₀ = 1.3 nM). rsc.orgrsc.org | rsc.orgrsc.org |
| Piperazine-based bis(thiazole) hybrids | EGFR Kinase Inhibition | Compound 9i demonstrated 97.5% inhibition, while compounds 7b and 9a also showed potent inhibition (89.7% and 83.7%, respectively). rsc.orgrsc.org | rsc.orgrsc.org |
| Thiopyrano[2,3-d]thiazole-pyrazole hybrids | Carbonic Anhydrase (CAIX and CAXII) Inhibition | Novel hybrids were identified as potent and selective inhibitors, suggesting anticancer potential. acs.org | acs.org |
| N-piperazine substituted tetrahydronaphthalenols | Dopamine D2/D3 Receptor Binding | Compound (-)-10e displayed high affinity and selectivity for the D3 receptor (Ki = 0.57 nM). nih.gov | nih.gov |
Unaddressed Challenges and Opportunities for Future Research
Despite the promising results, several challenges remain in the development of drugs based on the this compound scaffold. A primary challenge is optimizing the selectivity of these compounds to minimize off-target effects. While potent, many derivatives act on broad targets, and achieving high specificity for a single receptor subtype or enzyme isoform is a significant hurdle. Furthermore, the emergence of drug resistance, particularly in cancer and infectious diseases, necessitates the design of novel agents that can circumvent existing resistance mechanisms. researchgate.net
These challenges, however, present significant opportunities for future research. There is a vast, unexplored chemical space around the this compound core. Systematic structural modifications—for instance, at the bromine position on the thiazole ring or the unsubstituted nitrogen of the piperazine moiety—could lead to the discovery of compounds with enhanced potency and selectivity. An opportunity exists to build extensive compound libraries for high-throughput screening against a wider array of biological targets, including kinases, proteases, and G-protein coupled receptors.
Another area of opportunity lies in overcoming synthetic challenges. The synthesis of complex heterocyclic compounds can be inefficient. researchgate.net Developing more robust, high-yield synthetic routes is crucial for the cost-effective production of these potential drug candidates. researchgate.net Research into the metabolic pathways and potential toxicity of these scaffolds is also a critical, yet under-addressed, area that will be vital for their translation into clinical candidates.
Innovative Methodologies in the Discovery and Development of Thiazole-Piperazine Hybrid Drugs
Modern drug discovery is increasingly reliant on innovative methodologies to accelerate the identification and optimization of lead compounds. The development of thiazole-piperazine drugs is no exception, benefiting from a confluence of advanced synthetic and computational techniques.
Molecular Hybridization: This strategy, which involves combining two or more pharmacophores into a single molecule, is the foundational concept for the this compound scaffold. nih.govacs.org It aims to create synergistic effects, where the hybrid molecule possesses enhanced activity or a better pharmacological profile than its individual components. nih.gov
Computer-Aided Drug Design (CADD): Computational tools like molecular docking are indispensable for the rational design of new derivatives. researchgate.netacs.org These methods allow researchers to predict how a molecule will bind to a specific biological target, such as an enzyme's active site. acs.org This in-silico analysis helps prioritize which compounds to synthesize, saving significant time and resources.
Combinatorial Chemistry and Multi-Component Reactions (MCRs): To explore the vast chemical space around the core scaffold, combinatorial approaches are being employed. MCRs, such as the Groebke–Blackburn–Bienaymé reaction (GBBR), are particularly powerful, allowing for the rapid synthesis of a diverse library of complex molecules in a single step. researchgate.net The use of promoters like trimethylsilyl (B98337) chloride (TMSCl) has been shown to improve the efficiency of these reactions for otherwise poorly reactive substrates, expanding the range of accessible chemical structures. researchgate.net
Novel Synthetic Routes: Researchers are continuously developing new synthetic pathways to construct the thiazole-piperazine core and its derivatives. This includes innovative cyclization reactions and the use of new catalysts to improve yields and stereoselectivity. rsc.orgnih.gov
Potential Therapeutic Applications and Clinical Relevance of the this compound Scaffold
The clinical relevance of the this compound scaffold is underscored by the established success of its constituent parts in approved medicines. rsc.org The thiazole ring is a key feature in the anticancer drugs Dasatinib (B193332) and Dabrafenib, while the piperazine motif is found in a multitude of drugs, including the antipsychotic Aripiprazole and the anticancer agent Imatinib. rsc.org
Based on preclinical evidence from analogous compounds, the primary therapeutic applications for derivatives of this scaffold are projected to be:
Oncology: As potent inhibitors of key signaling pathways in cancer, such as those mediated by EGFR and other tyrosine kinases, these compounds hold significant promise as next-generation anticancer agents. rsc.orgnih.govrsc.org They may be effective against tumors that have developed resistance to existing therapies.
Infectious Diseases: The demonstrated antibacterial and antifungal activity of related thiazole derivatives suggests a role in combating drug-resistant pathogens. researchgate.netnih.govnih.gov This is a critical area of unmet medical need.
Neurodegenerative and Psychiatric Disorders: Given the observed activity of piperazine analogues at dopamine receptors, there is potential for developing novel treatments for conditions such as Parkinson's disease, schizophrenia, or depression. nih.gov
Inflammatory Diseases: The anti-inflammatory properties noted in some thiazole-containing compounds suggest potential applications in treating chronic inflammatory conditions. nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Erlotinib |
| Dasatinib |
| Dabrafenib |
| Aripiprazole |
| Imatinib |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Bromo-2-(piperazin-1-yl)thiazole, and what reagents/solvents are critical for high yields?
- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 5-bromothiazole derivatives with piperazine under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) with a base like K₂CO₃ to deprotonate the piperazine . Bromination agents like NBS (N-bromosuccinimide) may be used for regioselective bromination. Purification often employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be reported?
- Methodology :
- ¹H/¹³C NMR : Confirm the thiazole ring protons (δ 7.5–8.5 ppm) and piperazine NH protons (δ 1.5–2.5 ppm). Integration ratios validate substitution patterns .
- HPLC : Quantify purity (>95% recommended) using a C18 column and acetonitrile/water mobile phase .
- Mass Spectrometry (HRMS) : Report molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
Q. What standard biological assays evaluate the compound’s activity, and how are they designed?
- Methodology :
- Cytotoxicity Assays : Use SRB (sulforhodamine B) or MTT assays on cancer cell lines (e.g., MCF-7, HEPG-2). Cells are treated with 0.1–100 µM compound for 48–72 hours, with DMSO controls (<0.5% v/v). IC₅₀ values are calculated via non-linear regression .
- Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATP-competitive assays with ADP-Glo™) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in large-scale synthesis?
- Methodology :
- DoE (Design of Experiments) : Vary temperature (80–120°C), solvent (DMF vs. THF), and catalyst (e.g., Pd(OAc)₂ for coupling reactions). Use a 2³ factorial design to identify interactions .
- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and adjust stoichiometry dynamically .
Q. How are contradictions in spectral data (e.g., unexpected NMR splitting) resolved during structural validation?
- Methodology :
- Variable Temperature NMR : Assess conformational flexibility (e.g., piperazine ring inversion) by acquiring spectra at 25°C and −40°C .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals; HSQC correlates ¹H-¹³C couplings to confirm connectivity .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G**) .
Q. What strategies enhance the compound’s pharmacokinetic properties while retaining bioactivity?
- Methodology :
- Structure-Activity Relationship (SAR) : Introduce substituents to the piperazine ring (e.g., methyl groups for metabolic stability) or thiazole moiety (e.g., fluorine for lipophilicity). Test analogues in logP (octanol/water) and microsomal stability assays .
- Prodrug Design : Conjugate with ester or phosphonate groups to improve solubility; assess hydrolysis rates in simulated gastric fluid .
Q. How can computational tools predict synthetic pathways and optimize retrosynthesis?
- Methodology :
- Retrosynthesis AI : Platforms like Pistachio or Reaxys propose routes via template-based algorithms. Input SMILES notation and prioritize pathways with >80% plausibility scores .
- Density Functional Theory (DFT) : Calculate transition-state energies to predict regioselectivity in bromination or coupling reactions .
Q. How are stability issues (e.g., hydrolytic degradation) addressed during storage and handling?
- Methodology :
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions. Monitor degradation via HPLC-MS and identify degradants .
- Lyophilization : Stabilize hygroscopic forms by freeze-drying and storing under argon at −20°C .
Notes
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
